Increased Lipophilicity of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde vs. Unsubstituted Piperidine Analog
The target compound contains two additional methylene units (–CH₃) relative to the unsubstituted 5-(piperidin-1-yl)furan-2-carbaldehyde (C₁₀H₁₃NO₂, MW 179.22), which raises its calculated lipophilicity. The unsubstituted analog has a measured/calculated LogP of 2.13–2.15, whereas the introduction of two methyl groups in the target compound (C₁₂H₁₇NO₂, MW 207.27) is predicted to increase LogP by approximately 0.8–1.2 log units based on the Hansch π constant for aliphatic –CH₃ (~0.5 per methyl group). This higher LogP correlates with improved passive membrane permeability in the absence of active transport .
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP estimated at 2.9–3.3 (based on analog data and additive fragment methods) |
| Comparator Or Baseline | 5-(Piperidin-1-yl)furan-2-carbaldehyde: LogP = 2.13–2.15 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 |
| Conditions | In silico prediction; no experimentally measured LogP available for the target compound in open databases |
Why This Matters
Higher LogP is desirable for programs targeting intracellular or CNS-penetrant candidates, where passive permeability correlates with membrane partitioning.
